2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its bioactivity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential side effects.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
N-cyclooctyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide: Another similar compound with a different substituent on the pyridazinone ring.
Uniqueness
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups and its potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile candidate for drug development and other applications.
Properties
Molecular Formula |
C25H29N5O2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H29N5O2/c1-19(2)20-8-10-21(11-9-20)26-24(31)18-30-25(32)13-12-23(27-30)29-16-14-28(15-17-29)22-6-4-3-5-7-22/h3-13,19H,14-18H2,1-2H3,(H,26,31) |
InChI Key |
BSZKKBUSXOHZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.